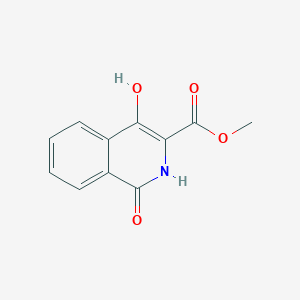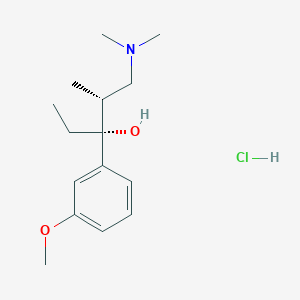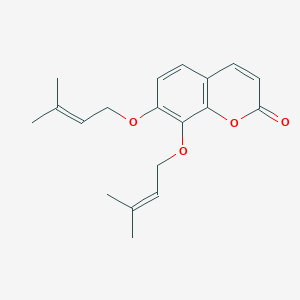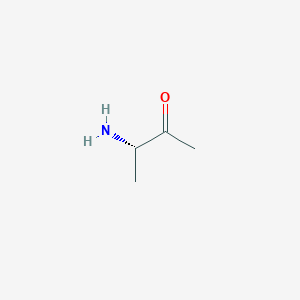
(S)-3-Aminobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Aminobutan-2-one, also known as S-ABO or S-3-AB, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for use in drug synthesis, biochemical research, and other scientific applications.
Mecanismo De Acción
The mechanism of action of (S)-3-Aminobutan-2-one is not fully understood. However, it is believed to act as a GABA receptor agonist, which may explain its potential applications in the treatment of epilepsy and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
(S)-3-Aminobutan-2-one has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, (S)-3-Aminobutan-2-one has been shown to have anxiolytic effects and may have potential applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-3-Aminobutan-2-one in lab experiments is its chiral nature. This allows for the selective synthesis of the (S)-enantiomer, which may be important for certain applications. However, one limitation of using (S)-3-Aminobutan-2-one is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several potential future directions for the study of (S)-3-Aminobutan-2-one. One area of interest is the development of new synthetic methods for producing (S)-3-Aminobutan-2-one and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Aminobutan-2-one and its potential applications in the treatment of neurological disorders and other diseases.
Métodos De Síntesis
The most common method for synthesizing (S)-3-Aminobutan-2-one is through the catalytic hydrogenation of 3-oxobutanoic acid. This process involves the use of a chiral catalyst to selectively produce the (S)-enantiomer of the compound. Other methods for synthesizing (S)-3-Aminobutan-2-one include the enzymatic reduction of 3-oxobutanoic acid and the use of chiral auxiliary reagents.
Aplicaciones Científicas De Investigación
(S)-3-Aminobutan-2-one has been extensively studied for its potential applications in drug synthesis. It has been shown to be an effective precursor for the synthesis of various pharmaceutical compounds, including anticonvulsants, anti-inflammatory agents, and analgesics. Additionally, (S)-3-Aminobutan-2-one has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
114041-77-9 |
|---|---|
Nombre del producto |
(S)-3-Aminobutan-2-one |
Fórmula molecular |
C4H9NO |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
(3S)-3-aminobutan-2-one |
InChI |
InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3/t3-/m0/s1 |
Clave InChI |
OLYWGXUJESDUAC-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C(=O)C)N |
SMILES |
CC(C(=O)C)N |
SMILES canónico |
CC(C(=O)C)N |
Sinónimos |
L-ALANINE METHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



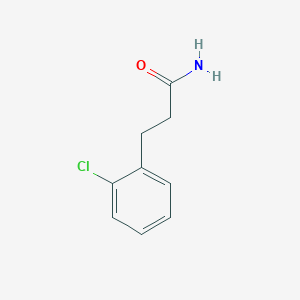
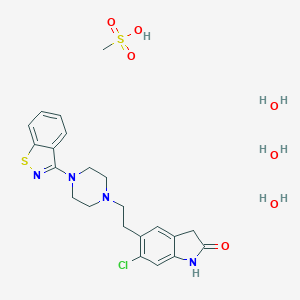
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
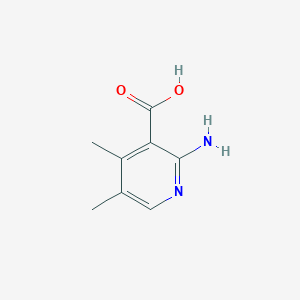
![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
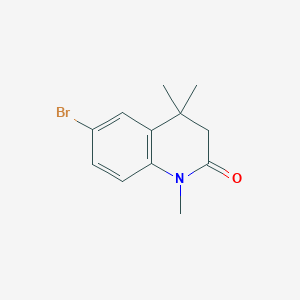
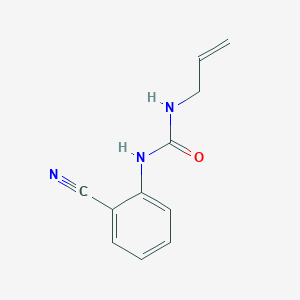
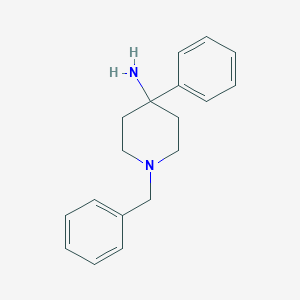
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
